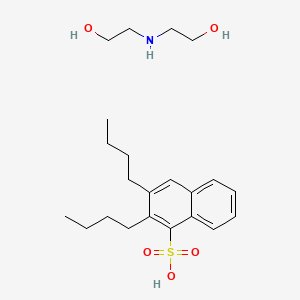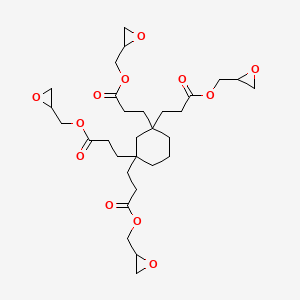
Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate: is an organic compound characterized by the presence of four epoxypropyl groups attached to a cyclohexane ring. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate typically involves the reaction of cyclohexane-1,1,3,3-tetrapropionic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the action of the base.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the epoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate is used as a cross-linking agent in polymer chemistry. It helps in the formation of three-dimensional polymer networks, enhancing the mechanical properties of the resulting materials.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce epoxy groups into proteins and nucleic acids, facilitating the study of their interactions and functions.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a valuable tool for improving the solubility and bioavailability of therapeutic agents.
Industry: In the industrial sector, this compound is used as an additive in coatings and adhesives. It enhances the durability and performance of these materials, making them suitable for use in harsh environments.
Mecanismo De Acción
The mechanism by which Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate exerts its effects involves the formation of covalent bonds with target molecules. The epoxy groups react with nucleophiles such as amines and thiols, leading to the formation of stable adducts. This reactivity is exploited in various applications, including polymer cross-linking and biomolecule modification.
Comparación Con Compuestos Similares
- Tetrakis(2,3-epoxypropyl) cyclohexane-1,3-dimethylamine
- Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetramethylamine
Uniqueness: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate is unique due to the presence of four epoxypropyl groups attached to a cyclohexane ring. This structure imparts distinct chemical properties, making it highly reactive and suitable for a wide range of applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various industrial and research settings.
Propiedades
Número CAS |
51334-03-3 |
|---|---|
Fórmula molecular |
C30H44O12 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl 3-[1,3,3-tris[3-(oxiran-2-ylmethoxy)-3-oxopropyl]cyclohexyl]propanoate |
InChI |
InChI=1S/C30H44O12/c31-25(39-16-21-12-35-21)2-8-29(9-3-26(32)40-17-22-13-36-22)6-1-7-30(20-29,10-4-27(33)41-18-23-14-37-23)11-5-28(34)42-19-24-15-38-24/h21-24H,1-20H2 |
Clave InChI |
HOPBTWCXHDBJFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)(CCC(=O)OCC2CO2)CCC(=O)OCC3CO3)(CCC(=O)OCC4CO4)CCC(=O)OCC5CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


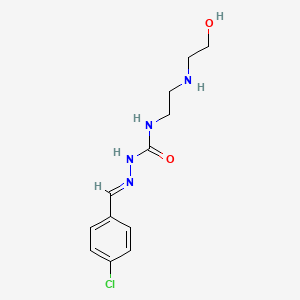
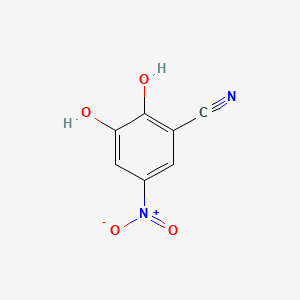
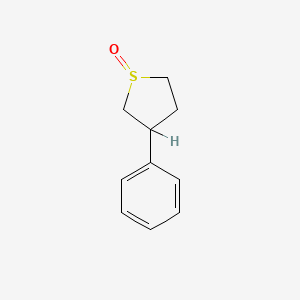
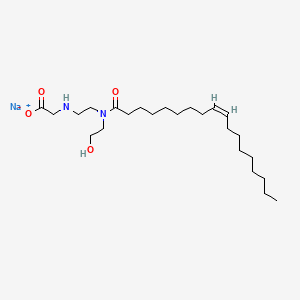

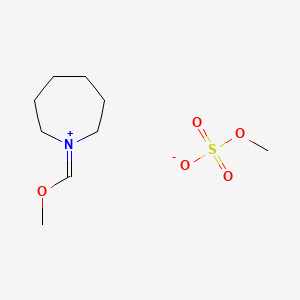
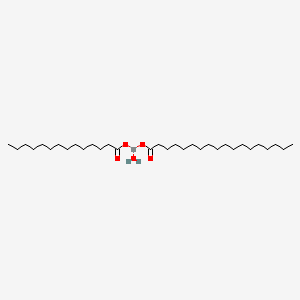
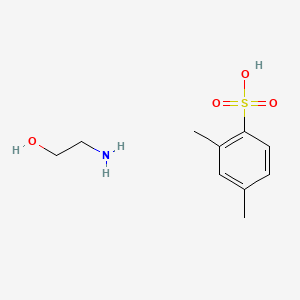
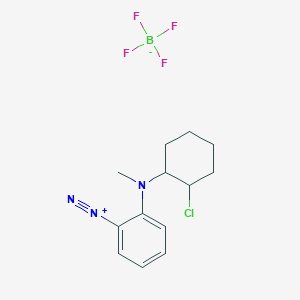
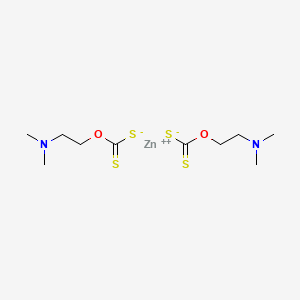

![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)
